Bis-(4-amino-3,5-dimethylcyclohexyl)methane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(4-amino-3,5-dimethylcyclohexyl)methane typically involves the catalytic hydrogenation of 4,4’-methylenebis(2,6-dimethylcyclohexanone) using a metal catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature conditions to ensure complete hydrogenation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the necessary reaction conditions. The product is then purified through distillation and crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Bis-(4-amino-3,5-dimethylcyclohexyl)methane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis-(4-amino-3,5-dimethylcyclohexyl)methane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: The compound is studied for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of high-performance materials such as polyamides and polyurethanes.
Mechanism of Action
The mechanism of action of Bis-(4-amino-3,5-dimethylcyclohexyl)methane involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability. The compound can also participate in catalytic processes, acting as a ligand or a catalyst itself in certain reactions.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Another compound with two phenol groups connected by a methylene bridge.
Hexamethylenediamine: A diamine with a linear aliphatic chain.
Cyclohexanediamine: A diamine with a cycloaliphatic structure similar to Bis-(4-amino-3,5-dimethylcyclohexyl)methane.
Uniqueness
This compound is unique due to its cycloaliphatic structure, which imparts different chemical and physical properties compared to linear or aromatic diamines. This uniqueness makes it particularly valuable in the synthesis of high-performance polymers and materials.
Properties
IUPAC Name |
4-[(4-amino-3,5-dimethylcyclohexyl)methyl]-2,6-dimethylcyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N2/c1-10-5-14(6-11(2)16(10)18)9-15-7-12(3)17(19)13(4)8-15/h10-17H,5-9,18-19H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCBFGGESJQAIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1N)C)CC2CC(C(C(C2)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539044 | |
Record name | 4,4'-Methylenebis(2,6-dimethylcyclohexan-1-amine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20539044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65962-45-0 | |
Record name | 4,4′-Methylenebis[2,6-dimethylcyclohexanamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65962-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3',5,5'-Tetramethyl-4,4'-diaminodicyclohexylmethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065962450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Methylenebis(2,6-dimethylcyclohexan-1-amine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20539044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-methanediylbis(2,6-dimethylcyclohexanamine) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.162.616 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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